molecular formula C11H16N2O B11905199 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B11905199
M. Wt: 192.26 g/mol
InChI Key: HBRVQMOVCIUOKU-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminoethyl)-2-methoxy-5-nitrophenoxybutanoic acid: Another compound with a similar aminoethyl group but different core structure.

    1-Ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide: An ionic liquid with different applications but similar structural complexity.

Uniqueness

3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to its specific quinoline core and the presence of an aminoethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-(1-aminoethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one

InChI

InChI=1S/C11H16N2O/c1-7(12)9-6-8-4-2-3-5-10(8)13-11(9)14/h6-7H,2-5,12H2,1H3,(H,13,14)

InChI Key

HBRVQMOVCIUOKU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCCC2)NC1=O)N

Origin of Product

United States

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